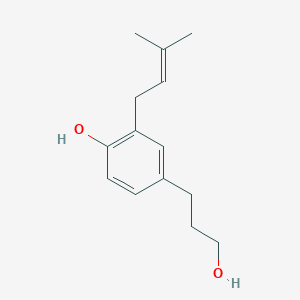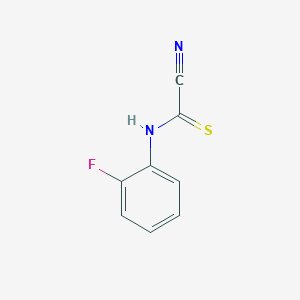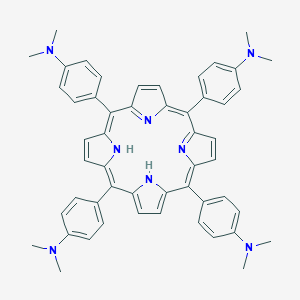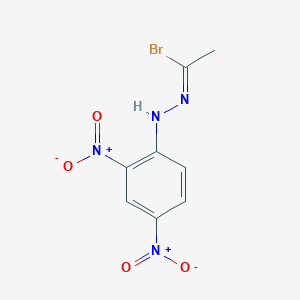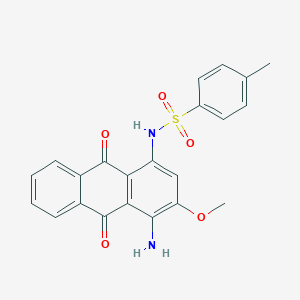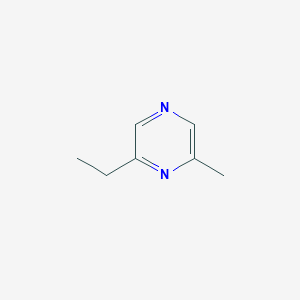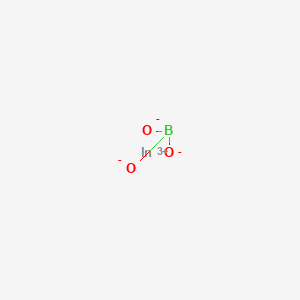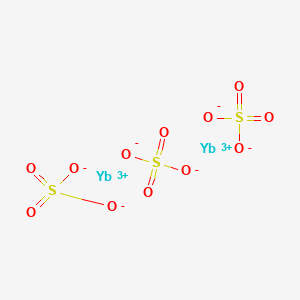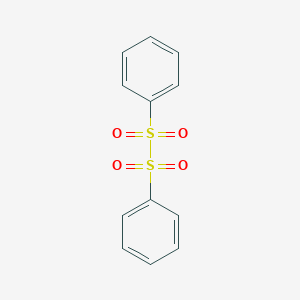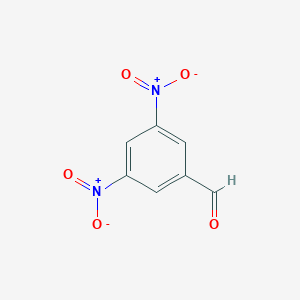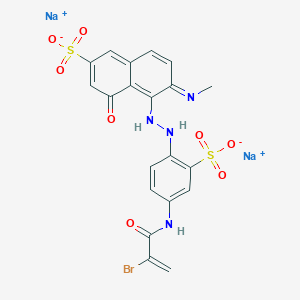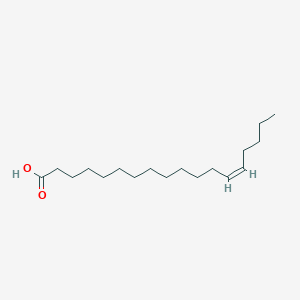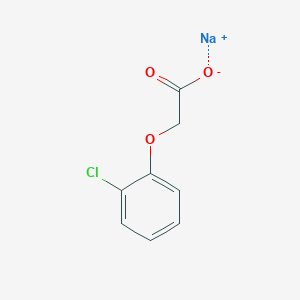
Sodium (o-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (o-chlorophenoxy)acetate, commonly referred to as 2,4-D, is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is one of the most commonly used herbicides globally and has been in use since the 1940s. Sodium (o-chlorophenoxy)acetate is a member of the phenoxy family of herbicides and is known for its selective toxicity towards broadleaf weeds.
Aplicaciones Científicas De Investigación
Sodium (o-chlorophenoxy)acetate has been extensively studied for its herbicidal properties. It is used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Additionally, it has been used in research to study the effects of herbicides on plant growth and development.
Mecanismo De Acción
Sodium (o-chlorophenoxy)acetate works by disrupting the plant's normal growth processes. It mimics the action of the plant hormone auxin, which regulates cell growth and division. By disrupting this process, sodium (o-chlorophenoxy)acetate causes uncontrolled growth in the plant, leading to its death.
Efectos Bioquímicos Y Fisiológicos
Sodium (o-chlorophenoxy)acetate has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of plant hormones, alter the expression of genes involved in growth and development, and affect the metabolism of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium (o-chlorophenoxy)acetate is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective toxicity towards broadleaf weeds makes it an ideal tool for studying the effects of herbicides on plant growth and development. However, its use in lab experiments is limited by its potential toxicity to humans and animals.
Direcciones Futuras
There are several areas of research that could benefit from further study of sodium (o-chlorophenoxy)acetate. These include:
1. The effects of sodium (o-chlorophenoxy)acetate on non-target organisms, such as insects and soil microbes.
2. The development of new herbicides that are more environmentally friendly and have fewer negative effects on non-target organisms.
3. The use of sodium (o-chlorophenoxy)acetate in combination with other herbicides to increase its effectiveness and reduce the risk of resistance in weeds.
4. The development of new methods for delivering herbicides to crops, such as through the use of nanotechnology or other innovative approaches.
In conclusion, sodium (o-chlorophenoxy)acetate is a widely used herbicide with a range of scientific research applications. While its use in lab experiments is limited by its potential toxicity to humans and animals, it remains an important tool for studying the effects of herbicides on plant growth and development. Further research is needed to fully understand the biochemical and physiological effects of sodium (o-chlorophenoxy)acetate and to develop new herbicides that are more environmentally friendly and effective.
Métodos De Síntesis
Sodium (o-chlorophenoxy)acetate is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The resulting sodium salt is water-soluble and can be easily applied to crops.
Propiedades
Número CAS |
13730-72-8 |
|---|---|
Nombre del producto |
Sodium (o-chlorophenoxy)acetate |
Fórmula molecular |
C8H6ClNaO3 |
Peso molecular |
208.57 g/mol |
Nombre IUPAC |
sodium;2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
HVIHJUXLFTYUJE-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
